

Physical and chemical properties of benzyl isopropyl ketone

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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-2-butanone

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An In-Depth Technical Guide to the Physical and Chemical Properties of Benzyl Isopropyl Ketone

Introduction

Benzyl isopropyl ketone, systematically known as 3-methyl-1-phenylbutan-2-one, is a significant chemical intermediate with applications in organic synthesis and the pharmaceutical industry.^[1] Its unique structure, featuring a ketone functional group flanked by a benzyl and an isopropyl group, imparts a distinct profile of reactivity and spectroscopic characteristics. This guide offers a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into its physical and chemical properties, spectroscopic signatures, common synthetic routes, and safety protocols, providing field-proven insights grounded in authoritative references.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. Benzyl isopropyl ketone is cataloged under several identifiers, ensuring unambiguous reference in literature and databases.

- IUPAC Name: 3-methyl-1-phenylbutan-2-one^[2]
- Synonyms: Isopropylbenzyl ketone, 1-Phenyl-3-methyl-2-butanone^{[2][3]}

- CAS Number: 2893-05-2[1][2][4]
- Molecular Formula: C₁₁H₁₄O[1][2]
- Molecular Weight: 162.23 g/mol [1][2][5]
- Chemical Structure (SMILES): CC(C)C(=O)CC1=CC=CC=C1[2]

The structure consists of a four-carbon butanone chain with a methyl group at position 3 and a phenyl group at position 1. The ketone's carbonyl group at position 2 is sterically hindered by the adjacent isopropyl group, which influences its chemical reactivity.

Physical Properties

The physical state and properties of a compound are critical for designing experiments, including reaction setup, purification, and storage. Benzyl isopropyl ketone is a liquid at standard conditions.[1] Its key physical properties are summarized below.

Property	Value	Source
Appearance	Liquid	[1]
Density	0.968 g/cm ³	[3]
Boiling Point	237 °C (at 760 mmHg)	[3]
Flash Point	237-240 °C	[3]
XLogP3	2.5	[2]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic methods. The following sections detail the expected spectral data for benzyl isopropyl ketone, explaining the causality behind the signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR: The proton NMR spectrum is highly diagnostic.
 - ~7.2-7.4 ppm (5H, multiplet): This signal corresponds to the five protons of the monosubstituted phenyl ring.
 - ~3.7 ppm (2H, singlet): These are the benzylic protons ($-\text{CH}_2-$) adjacent to the carbonyl group. Their chemical shift is downfield due to the deshielding effect of both the aromatic ring and the carbonyl. The singlet multiplicity indicates no adjacent protons.
 - ~2.8 ppm (1H, septet): This signal is from the methine proton ($-\text{CH}-$) of the isopropyl group. It is split into a septet by the six neighboring equivalent methyl protons ($n+1$ rule, $6+1=7$).
 - ~1.1 ppm (6H, doublet): These are the six protons of the two equivalent methyl groups ($-\text{CH}_3$) of the isopropyl moiety. The signal is a doublet due to coupling with the single methine proton.
- ^{13}C NMR: The carbon NMR spectrum confirms the number of distinct carbon environments.
 - ~215 ppm: The carbonyl carbon ($\text{C}=\text{O}$) signal appears significantly downfield, which is characteristic of ketones.[\[6\]](#)
 - ~134 ppm: The quaternary aromatic carbon attached to the benzyl group.
 - ~129-130 ppm: The ortho- and meta- carbons of the phenyl ring.
 - ~127 ppm: The para- carbon of the phenyl ring.
 - ~52 ppm: The benzylic methylene carbon ($-\text{CH}_2-$).
 - ~42 ppm: The methine carbon ($-\text{CH}-$) of the isopropyl group.
 - ~18 ppm: The two equivalent methyl carbons ($-\text{CH}_3$) of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For benzyl isopropyl ketone, the most prominent feature is the carbonyl stretch.

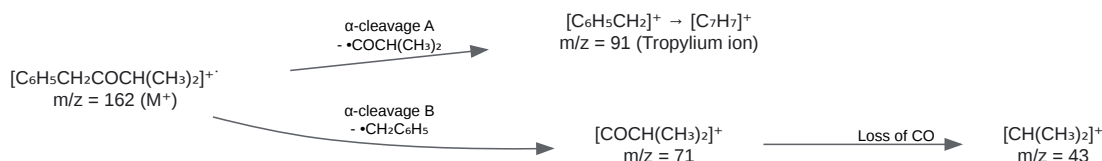
- **C=O Stretch:** A strong, sharp absorption band is expected around 1715 cm^{-1} . This frequency is characteristic of a saturated, acyclic ketone.^{[6][7]} The carbonyl is not conjugated with the phenyl ring, so its frequency is not lowered, distinguishing it from aromatic ketones like acetophenone, which absorb closer to 1690 cm^{-1} .^{[6][8]}
- **C-H Aromatic Stretch:** Peaks will appear just above 3000 cm^{-1} .
- **C-H Aliphatic Stretch:** Peaks will appear just below 3000 cm^{-1} .
- **C=C Aromatic Bending:** Overtone and combination bands appear in the $1650\text{-}2000\text{ cm}^{-1}$ region, and out-of-plane bending appears in the $690\text{-}900\text{ cm}^{-1}$ region, confirming the monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common technique that induces fragmentation.

- **Molecular Ion (M^+):** A peak is expected at $m/z = 162$, corresponding to the molecular weight of the compound.^[2]
- **Key Fragmentation Pathways:** The primary fragmentation mechanism for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.^[9] This process is favorable because it results in the formation of a resonance-stabilized acylium ion.^[10]
 - **Alpha-Cleavage (Path A):** Loss of an isopropyl radical ($\bullet\text{CH}(\text{CH}_3)_2$) results in a prominent peak at $m/z = 91$. This fragment is the C_7H_7^+ cation, which rearranges to the highly stable tropylium ion, a hallmark of benzyl-containing compounds.
 - **Alpha-Cleavage (Path B):** Loss of a benzyl radical ($\bullet\text{CH}_2\text{Ph}$) leads to the formation of an acylium ion at $m/z = 71$.

- A peak at $m/z = 43$ corresponds to the isopropyl cation, $[\text{CH}(\text{CH}_3)_2]^+$, also resulting from alpha-cleavage.^{[2][10]}



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Caption: Key fragmentation pathways of benzyl isopropyl ketone in EI-MS.

Chemical Reactivity and Synthetic Utility

The reactivity of benzyl isopropyl ketone is dictated by its three main components: the ketone carbonyl group, the acidic α -protons on the benzylic carbon, and the aromatic ring.

- **Reactivity of the Carbonyl Group:** Like other ketones, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. A common and synthetically useful reaction is its reduction to a secondary alcohol (3-methyl-1-phenylbutan-2-ol) using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- **Reactivity of α -Protons:** The benzylic protons are α to the carbonyl group and are therefore acidic. They can be removed by a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles (e.g., alkyl halides, aldehydes), enabling the formation of new carbon-carbon bonds at the benzylic position. This reactivity makes benzyl isopropyl ketone a valuable building block for more complex molecules.
- **Aromatic Ring Reactivity:** The phenyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). However, reaction conditions must be chosen carefully to avoid side reactions at the ketone or benzylic position.

Synthesis of Benzyl Isopropyl Ketone

Several methods exist for the synthesis of benzyl ketones. Modern organometallic coupling reactions provide efficient and high-yield routes.

Experimental Protocol: Palladium-Catalyzed Ketone Synthesis

This method involves the palladium-catalyzed coupling of a benzyl halide with an acid chloride in the presence of a metal reductant like zinc.^{[11][12]}

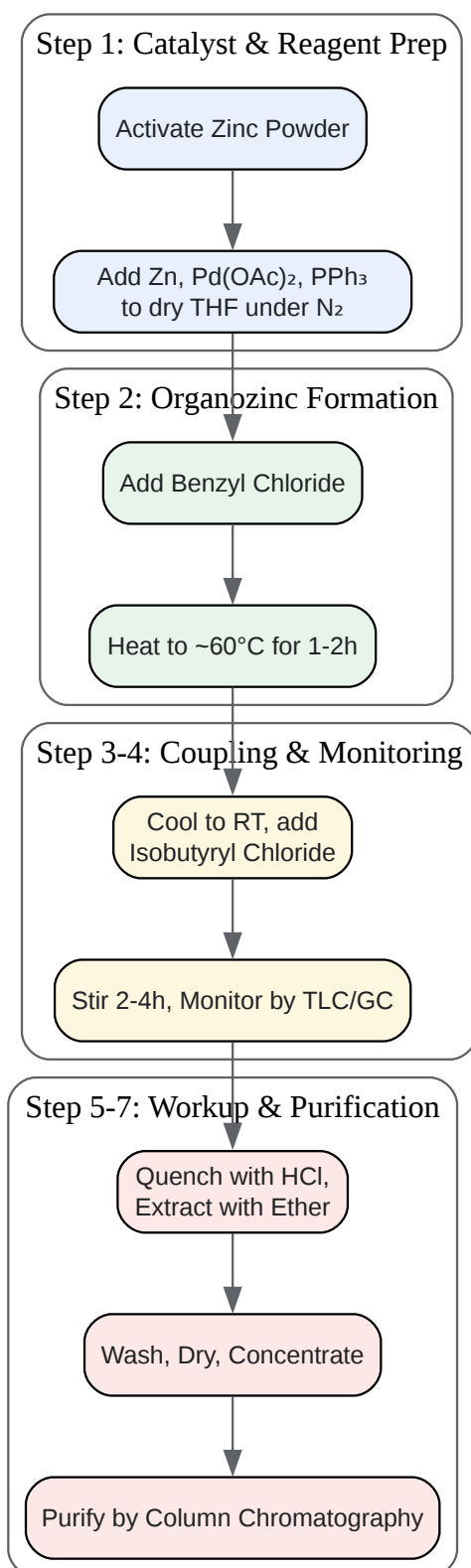
Objective: To synthesize benzyl isopropyl ketone from benzyl chloride and isobutyryl chloride.

Materials:

- Benzyl chloride
- Zinc powder (activated)
- Isobutyryl chloride
- Palladium(II) acetate [Pd(OAc)₂]
- Triphenylphosphine [PPh₃]
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

- **Preparation:** Under an inert atmosphere (e.g., nitrogen or argon), add activated zinc powder (1.2 equivalents) and a catalytic amount of $\text{Pd}(\text{OAc})_2$ (0.5 mol%) and PPh_3 (2 mol%) to a flame-dried flask containing anhydrous THF.
- **Organozinc Formation:** Add benzyl chloride (1.1 equivalents) to the stirred suspension and gently heat the mixture (e.g., 50-60 °C) for 1-2 hours to facilitate the formation of the benzylzinc reagent.
- **Coupling Reaction:** Cool the reaction mixture to room temperature. Slowly add isobutyryl chloride (1.0 equivalent) dropwise via a syringe.
- **Reaction Monitoring:** Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup:** Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Isolation:** Purify the resulting crude oil via flash column chromatography on silica gel to yield pure benzyl isopropyl ketone.



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Caption: Workflow for the palladium-catalyzed synthesis of benzyl isopropyl ketone.

Applications in Research and Development

Benzyl isopropyl ketone serves primarily as a versatile intermediate in multi-step organic syntheses. Its utility is particularly noted in the pharmaceutical sector, where it can be a precursor for more complex active pharmaceutical ingredients (APIs). For instance, it has been identified as a key intermediate in synthetic routes related to Guanfacine Hydrochloride formulations, a medication used to treat high blood pressure and ADHD.^[1] Its structural motifs are valuable for building molecular scaffolds in drug discovery programs.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for benzyl isopropyl ketone was not detailed in the provided search results, general precautions for ketones of this class should be followed. Based on data for structurally related ketones like benzyl methyl ketone, the following hazards may be anticipated.

Hazard Type	Description & Precautionary Statements
Flammability	Likely a combustible liquid (similar to H227). P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Eye Irritation	May cause serious eye irritation (similar to H319). P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Contact	Avoid contact with skin and eyes (S24/25). P264: Wash skin thoroughly after handling. ^[3]
General Handling	Use in a well-ventilated area or fume hood. Avoid inhaling vapors. Store in a tightly closed container in a cool, dry place.

Disclaimer: This information is for guidance only. Always consult the specific, up-to-date Safety Data Sheet (SDS) from the supplier before handling, storing, or disposing of this chemical.

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